molecular formula C21H27ClN6O3 B5569818 7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione

7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5569818
M. Wt: 446.9 g/mol
InChI Key: LVXGYPJECBFBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27ClN6O3 and its molecular weight is 446.9 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione is 446.1833164 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Conformation

  • The study by Karczmarzyk et al. (1997) explored the crystal structure of a similar compound, 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione. They reported that the molecule displays a typical geometry with the purine fused-ring system being planar and the morpholine ring adopting a chair conformation. The study emphasized the importance of intramolecular hydrogen bonds in determining the conformation of the molecule (Karczmarzyk & Pawłowski, 1997).

Cardiovascular Activity

  • Research by Chłoń-Rzepa et al. (2004) synthesized and tested various 8-alkylamino substituted derivatives of the compound for their cardiovascular activities, including antiarrhythmic and hypotensive effects. They found that some derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity, indicating potential applications in cardiovascular therapies (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Serotonin Receptor Affinity and Psychotropic Activity

  • A 2013 study by Chłoń-Rzepa et al. investigated 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of the compound as potential ligands for serotonin receptors. They found that certain derivatives acted as ligands for the 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing promise for psychotropic applications (Chłoń-Rzepa et al., 2013).

Anxiolytic Activity

  • In 2014, Chłoń-Rzepa et al. studied 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives for their affinity to serotonin receptors and their potential anxiolytic activity. The study suggested that these derivatives could be promising candidates for the treatment of anxiety disorders (Chłoń-Rzepa, Żmudzki, Pawłowski, Wesołowska, Satała, Bojarski, Jabłoński, & Kalinowska‐Tłuścik, 2014).

Synthesis and Anticancer Activity

  • Kowalska, Pluta, and Latocha (2018) conducted a study focusing on the synthesis of new derivatives of the compound and evaluated their anticancer activity. The study highlighted the potential of these compounds in developing new anticancer therapies (Kowalska, Pluta, & Latocha, 2018).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O3/c1-25-18-17(19(29)26(2)21(25)30)28(14-15-4-6-16(22)7-5-15)20(24-18)23-8-3-9-27-10-12-31-13-11-27/h4-7H,3,8-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXGYPJECBFBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCN3CCOCC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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